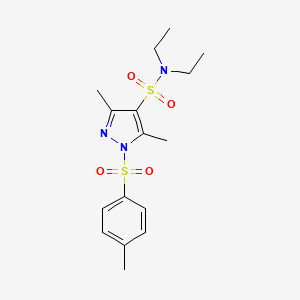
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide (DMDPS) is an organic compound that has become an important tool in the scientific research field in recent years. It is a widely used synthetic intermediate and a versatile reagent for organic synthesis. This compound has been used in a variety of research applications, from drug development to biochemistry, and has become an important part of the scientific toolbox.
Aplicaciones Científicas De Investigación
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide has been used in a variety of scientific research applications, such as drug development, biochemistry, and organic synthesis. It has been used to synthesize a variety of compounds, including drugs, peptides, and other organic molecules. It is also used as a reagent in the synthesis of various pharmaceuticals and other drugs.
Mecanismo De Acción
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide acts as a catalyst in the synthesis of various compounds. It is capable of activating a variety of functional groups, such as amines, alcohols, and carboxylic acids, and is capable of undergoing a variety of reactions, such as condensation, oxidation, and reduction.
Biochemical and Physiological Effects
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide is not known to have any significant biochemical or physiological effects. It is not known to have any toxic effects, and it is not known to interact with any biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide has several advantages for use in lab experiments. It is relatively inexpensive, and it is easy to obtain. It is also easy to handle and store, and it is stable under a variety of conditions. The main limitation of N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide is that it is not water-soluble, which can limit its use in certain types of experiments.
Direcciones Futuras
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide has a wide range of potential applications in the scientific research field. It could be used to synthesize a variety of compounds, such as drugs and peptides, and it could be used in a variety of organic synthesis reactions. It could also be used as a reagent in the synthesis of various pharmaceuticals and other drugs. Additionally, it could be used to study various biochemical and physiological processes. Finally, it could be used to develop new methods for the synthesis of organic molecules.
Métodos De Síntesis
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide can be synthesized by a variety of methods. The most common method is via a three-step reaction sequence, involving the reaction of 4-methylbenzenesulfonyl chloride with sodium azide, followed by reaction with sodium ethylenediamine, and finally reaction with N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide. This method yields a high purity product with a yield of up to 80%.
Propiedades
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S2/c1-6-18(7-2)25(22,23)16-13(4)17-19(14(16)5)24(20,21)15-10-8-12(3)9-11-15/h8-11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVKKCNEVVWKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Diethylamino)sulfonyl]-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571710.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B6571718.png)
![N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide](/img/structure/B6571731.png)
![2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide](/img/structure/B6571735.png)
![3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571736.png)
![3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571744.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6571751.png)
![2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571757.png)
![2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571766.png)
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571768.png)
![N,N-diethyl-2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide](/img/structure/B6571769.png)
![2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571784.png)
![4-(diethylsulfamoyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6571797.png)
![4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6571805.png)